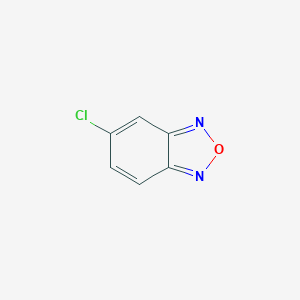

5-Chloro-2,1,3-benzoxadiazole

Descripción general

Descripción

5-Chloro-2,1,3-benzoxadiazole is a chemical compound that belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to a 1,3,4-oxadiazole ring. These compounds are of interest due to their diverse range of biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzoxadiazole derivatives often involves the fusion of different heterocyclic ring systems. For instance, novel 5,7-dichloro-1,3-benzoxazole derivatives were synthesized by fusing a 5,7-dichloro-2-hydrazino-1,3-benzoxazole nucleus with various aliphatic acids and other compounds to form additional heterocyclic rings such as 1,2,4-triazoles, pyrazoles, and triazine moieties . Similarly, 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles were synthesized through nucleophilic substitution reactions . These methods highlight the versatility of benzoxadiazole chemistry in creating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular and crystal structures of benzoxadiazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the molecular and crystal structures of 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole and its reaction products with secondary amines were established, providing insights into the hydrogen bonding systems within the crystals of these compounds . Understanding the molecular structure is crucial for the design of compounds with desired properties and activities.

Chemical Reactions Analysis

Benzoxadiazole derivatives can undergo various chemical reactions, leading to the formation of different products depending on the reaction conditions. The Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole, for instance, exhibits dichotomic behavior, undergoing acidic hydrolysis in dioxane/water and rearrangement in toluene . These reaction pathways can be influenced by factors such as solvent choice and the presence of catalysts or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxadiazole derivatives are influenced by their molecular structure. Theoretical investigations, including vibrational spectra, HOMO-LUMO, and NBO analysis, can provide insights into the stability, charge transfer, and potential non-linear optical properties of these compounds . Additionally, the antimicrobial and cytotoxic activities of synthesized benzoxadiazole derivatives can be evaluated through biological assays, revealing compounds with significant activities against various microbial strains .

Aplicaciones Científicas De Investigación

1. Optoelectronic Properties of 2,1,3-Benzoxadiazole Based Small Organic Molecules

- Summary of Application: The study focuses on the opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in thin films . These molecules have been applied in several optoelectronic technologies such as organic light emitting diodes, field-effect transistors, sensors, memory devices, and photovoltaic cells .

- Methods of Application: The energy levels of lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) were determined by cyclic voltammetry . Current–voltage characteristics analysis was used to observe Ohm’s law at low voltages and space charge-limited conduction (SCLC) at higher applied voltages .

- Results: These small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region . The charge carrier mobility was assessed to be .

2. Synthetic Strategies of Benzoxazoles

- Summary of Application: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

3. Multi-Responsive Coumarin–Benzothiazole Fluorescent Probe

- Summary of Application: The study focuses on the development of a multi-responsive fluorescent probe based on coumarin and benzothiazole . This probe can be used for the detection of various analytes in different environments .

- Methods of Application: The probe was synthesized by reacting coumarin with benzothiazole . The absorption peak of the probe indicates the reaction of hydrazine hydrate with the probe, which destroys the original conjugation structure of the probe molecule .

- Results: The results of the study are not detailed in the search results. For more specific results or outcomes, I recommend reading the original article .

4. Fluorescent Probe for Hydrazine Hydrate

- Summary of Application: The study focuses on the development of a fluorescent probe for the detection of hydrazine hydrate . This probe can be used for the detection of hydrazine hydrate in different environments .

- Methods of Application: The probe was synthesized by reacting benzothiazole with hydrazine hydrate . The absorption peak of the probe indicates the reaction of hydrazine hydrate with the probe, which destroys the original conjugation structure of the probe molecule .

- Results: The results of the study are not detailed in the search results. For more specific results or outcomes, I recommend reading the original article .

Safety And Hazards

Direcciones Futuras

5-Chloro-2,1,3-benzoxadiazole has promising therapeutic potential. Modern trends in synthesizing biologically active and industrially demanded compounds based on the C-2-substituted benzothiazole derivatives are being considered . The compound is also being explored for its potential use in the design of new drugs and materials .

Propiedades

IUPAC Name |

5-chloro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGUUSPCQWWLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

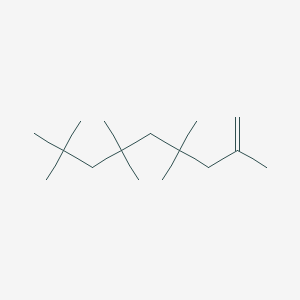

C1=CC2=NON=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343897 | |

| Record name | 5-Chloro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,1,3-benzoxadiazole | |

CAS RN |

19155-86-3 | |

| Record name | 5-Chloro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chlorobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)